Cidoxepin (CAS 3607-18-9), also known as cis-doxepin or (Z)-doxepin, is the highly active cis stereoisomer of the well-known dibenzoxepin-derivative tricyclic compound, doxepin [1]. While standard commercial doxepin is utilized as an 85:15 mixture of its trans (E) and cis (Z) isomers, cidoxepin is isolated as a single-entity compound[2]. It functions as a highly potent histamine H1 receptor antagonist and serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. In pharmaceutical procurement and research, cidoxepin is prioritized over the standard mixture for its superior pharmacological potency, distinct stereoselective pharmacokinetics, and its ability to serve as a precise, single-isomer active pharmaceutical ingredient (API) for advanced dermatological and systemic allergy formulations, such as those targeting chronic urticaria [3].
Substituting pure cidoxepin with standard commercial doxepin hydrochloride introduces an 85% ballast of the less active trans (E) isomer, fundamentally altering the material's pharmacological and physicochemical profile[1]. Because the cis isomer drives the majority of the targeted antihistamine and specific anticholinergic efficacy, using the 85:15 mixture dilutes the active component, requiring significantly higher bulk dosing to achieve equivalent receptor blockade [2]. Furthermore, from a manufacturing and regulatory perspective, utilizing a mixed-isomer API introduces batch-to-batch variability in the exact E:Z ratio—standard USP monographs permit the cis isomer content to fluctuate between 13.6% and 18.1% [1]. This complicates analytical characterization, polymorphic control, and pharmacokinetic predictability. Procuring pure cidoxepin is therefore critical for single-isomer drug development workflows where precision, reproducibility, and minimized off-target systemic burden are required [3].
Cidoxepin demonstrates significantly higher pharmacological activity compared to its trans counterpart. In vivo murine models evaluating central anticholinergic activity reveal that the cis isomer is substantially more potent[1]. Specifically, the central anticholinergic activity of cidoxepin is reported to be 3-fold greater than that of the trans isomer [1]. Furthermore, clinical development data indicates that the cis isomer drives the primary H1 receptor antagonism responsible for anti-urticarial efficacy, allowing for high potency with a differentiated side-effect profile compared to the bulk mixture [2].
| Evidence Dimension | Central anticholinergic and receptor activity |
| Target Compound Data | Cidoxepin (cis-isomer) |
| Comparator Or Baseline | trans-doxepin |
| Quantified Difference | 3-fold greater activity for the cis isomer |
| Conditions | In vivo murine models and receptor binding assays |
Procuring the pure cis isomer allows formulators to maximize target receptor blockade while drastically reducing the total API mass required in the final dosage form.
The metabolic profile of doxepin is highly stereoselective, heavily favoring the sustained exposure of the cis isomer's metabolites. Pharmacokinetic studies in healthy subjects demonstrate that following administration, the mean plasma levels of cis-N-desmethyldoxepin (the active metabolite) exceed those of the trans-isomer at every time point after 10 hours [1]. Consequently, the area under the curve (AUC) for the cis-metabolite is significantly higher than that of the trans-metabolite, proving that the cis pathway is disproportionately responsible for sustained therapeutic action despite comprising only 15% of the standard commercial mixture [1].
| Evidence Dimension | Plasma Area Under the Curve (AUC) of N-desmethyldoxepin |
| Target Compound Data | cis-N-desmethyldoxepin |
| Comparator Or Baseline | trans-N-desmethyldoxepin |
| Quantified Difference | cis-metabolite AUC is significantly higher and sustained >10 hours post-dose |
| Conditions | Single-dose pharmacokinetic evaluation in human subjects |
Utilizing pure cidoxepin ensures predictable, high-exposure pharmacokinetics of the active metabolite, eliminating the metabolic waste associated with the trans isomer.
Standard commercial doxepin hydrochloride is a variable mixture, with USP monographs permitting the cis isomer content to fluctuate between 13.6% and 18.1%, and the trans isomer between 81.4% and 88.2% [1]. This inherent variability complicates exact dosing and analytical validation. Procuring pure cidoxepin (100% cis isomer) transitions the material from a variable mixture to a single-entity API. This phase purity is supported by distinct crystallographic data (e.g., PDF entry 00-051-1920 for cis-doxepin HCl), which ensures uniform solid-state properties, consistent solubility, and exact batch-to-batch reproducibility [2].
| Evidence Dimension | Isomeric purity and batch variability |
| Target Compound Data | 100% cis-doxepin (Cidoxepin) |
| Comparator Or Baseline | Standard USP Doxepin (13.6%–18.1% cis / 81.4%–88.2% trans) |
| Quantified Difference | Complete elimination of the ~85% trans isomer ballast and its associated ±4.5% batch variability |
| Conditions | USP monograph specifications and solid-state crystallographic characterization |
A single-isomer API streamlines regulatory CMC (Chemistry, Manufacturing, and Controls) processes and guarantees reproducible dissolution profiles in advanced formulations.
Because cidoxepin isolates the highly potent H1 antagonist properties without the trans ballast, it is the ideal API for topical creams and oral therapeutics targeting chronic idiopathic urticaria, atopic dermatitis, and contact dermatitis [1].
In modern pharmaceutical pipelines that require single-entity APIs to meet strict regulatory guidelines, cidoxepin serves as the precise, phase-pure alternative to legacy mixed-isomer doxepin, ensuring exact batch-to-batch reproducibility and simplified CMC validation[2].
As an analytical standard and research substrate, pure cidoxepin is essential for in vitro and in vivo metabolism studies focusing on CYP2D6 pathways and the stereoselective generation of cis-N-desmethyldoxepin [3].